Cas no 2091299-15-7 (5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid)
![5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid structure](https://www.kuujia.com/scimg/cas/2091299-15-7x500.png)
5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid
-
- Inchi: 1S/C9H7BrN2O2/c1-12-3-2-6-8(12)5(9(13)14)4-7(10)11-6/h2-4H,1H3,(H,13,14)
- InChI Key: CURSALBAEZHXJI-UHFFFAOYSA-N
- SMILES: C12C=CN(C)C1=C(C(O)=O)C=C(Br)N=2
5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH6004-250.0mg |
5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid |
2091299-15-7 | 95% | 250.0mg |
¥2433.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH6004-500MG |
5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid |
2091299-15-7 | 95% | 500MG |
¥ 4,052.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH6004-100MG |
5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid |
2091299-15-7 | 95% | 100MG |
¥ 1,524.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH6004-250MG |
5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid |
2091299-15-7 | 95% | 250MG |
¥ 2,435.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH6004-100.0mg |
5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid |
2091299-15-7 | 95% | 100.0mg |
¥1523.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH6004-500.0mg |
5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid |
2091299-15-7 | 95% | 500.0mg |
¥4049.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH6004-1.0g |
5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid |
2091299-15-7 | 95% | 1.0g |
¥6073.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH6004-5.0g |
5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid |
2091299-15-7 | 95% | 5.0g |
¥18222.0000 | 2024-08-03 | |
Cooke Chemical | LN9312857-1g |
5-Bromo-1-methyl-1H-pyrrolo[3 |
2091299-15-7 | 2-b]pyridine-7-carboxylicacid | 1g |
RMB 6283.20 | 2025-02-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH6004-1G |
5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid |
2091299-15-7 | 95% | 1g |
¥ 6,078.00 | 2023-04-06 |
5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid Related Literature
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
Additional information on 5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid
Introduction to 5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid (CAS No. 2091299-15-7)
5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid (CAS No. 2091299-15-7) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolopyridine class, a structural motif known for its broad spectrum of biological activities. The presence of a bromine substituent at the 5-position and a carboxylic acid group at the 7-position enhances its utility as a building block in drug discovery and synthetic chemistry.
The structure of 5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid features a fused ring system consisting of a pyrrole ring and a pyridine ring, interconnected at the 1 and 2 positions. The bromo substituent at the 5-position provides a handle for further functionalization, while the methyl group at the 1-position contributes to the overall steric and electronic properties of the molecule. The carboxylic acid group at the 7-position allows for amide bond formation, making it a valuable intermediate in peptide mimetics and other bioconjugates.
In recent years, there has been growing interest in pyrrolopyridine derivatives due to their demonstrated efficacy in various therapeutic areas. These compounds have shown promise as kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The brominated pyrrolopyridines, in particular, have been extensively studied for their ability to modulate protein-protein interactions and enzyme activity.
One of the most compelling aspects of 5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid is its role as a key intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged its scaffold to develop novel inhibitors targeting diseases such as cancer and neurodegenerative disorders. For instance, recent studies have highlighted its utility in generating small-molecule inhibitors that disrupt aberrant signaling pathways in oncogenic contexts.
The synthetic pathways for 5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid typically involve multi-step organic transformations starting from readily available precursors. The introduction of the bromine atom can be achieved through halogenation reactions, while the carboxylic acid functionality is often introduced via oxidation or carboxylation techniques. These synthetic strategies underscore the compound's versatility as a synthetic intermediate.
From a medicinal chemistry perspective, the biological activity of 5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid has been explored in several preclinical models. Notably, derivatives of this compound have demonstrated inhibitory effects on various kinases implicated in cancer progression. The bromine substituent, in particular, has been shown to enhance binding affinity by improving interactions with target proteins. This finding has spurred further investigation into optimizing its pharmacological profile.
The pharmacokinetic properties of this compound are also of considerable interest. Studies indicate that it exhibits moderate solubility in aqueous buffers, which is favorable for oral administration. Additionally, its metabolic stability suggests potential for prolonged half-life in vivo, enhancing therapeutic efficacy. These attributes make it an attractive candidate for further development into an active pharmaceutical ingredient (API).
In conclusion, 5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid represents a promising scaffold for drug discovery with significant potential in addressing unmet medical needs. Its unique structural features and demonstrated biological activity position it as a valuable tool for medicinal chemists and pharmacologists alike. As research continues to uncover new therapeutic applications for pyrrolopyridine derivatives, this compound is poised to play an increasingly important role in future drug development efforts.
2091299-15-7 (5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid) Related Products
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
